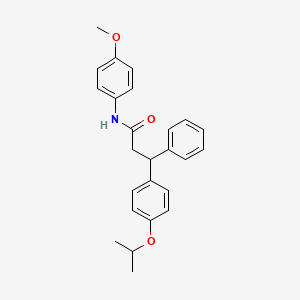
3-(4-isopropoxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-isopropoxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide, also known as L-765,314, is a selective antagonist of the cannabinoid CB1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases and disorders.
作用機序
3-(4-isopropoxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide is a selective antagonist of the CB1 receptor, which is primarily found in the central nervous system. CB1 receptors are involved in the regulation of various physiological processes, including appetite, pain, mood, and memory. By blocking the activation of CB1 receptors, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
This compound has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been studied for its potential use in the management of pain, anxiety, and depression.
実験室実験の利点と制限
One of the advantages of using 3-(4-isopropoxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation is that this compound may not accurately mimic the effects of endogenous cannabinoids, which can bind to other receptors in addition to CB1.
将来の方向性
There are several future directions for research on 3-(4-isopropoxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide. One area of interest is in the development of more selective CB1 receptor antagonists, which could potentially have fewer side effects than this compound. Another area of research is in the identification of novel therapeutic applications for this compound, such as in the treatment of neurodegenerative diseases or inflammatory conditions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
合成法
The synthesis of 3-(4-isopropoxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide involves several steps, starting with the reaction of 4-isopropoxybenzylamine with 4-methoxybenzaldehyde to form the corresponding imine. This intermediate is then reduced with sodium borohydride to yield the amine, which is further reacted with 3-phenylpropanoyl chloride to form the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
3-(4-isopropoxyphenyl)-N-(4-methoxyphenyl)-3-phenylpropanamide has been studied for its potential therapeutic applications in various diseases and disorders. One of the most promising areas of research is in the treatment of obesity and metabolic disorders. CB1 receptors are known to play a key role in the regulation of appetite and energy balance, and this compound has been shown to reduce food intake and body weight in animal models.
Another area of research is in the treatment of drug addiction. CB1 receptors are involved in the reward pathway of the brain, and this compound has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been studied for its potential use in the treatment of anxiety and depression, as well as in the management of pain.
特性
IUPAC Name |
N-(4-methoxyphenyl)-3-phenyl-3-(4-propan-2-yloxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO3/c1-18(2)29-23-13-9-20(10-14-23)24(19-7-5-4-6-8-19)17-25(27)26-21-11-15-22(28-3)16-12-21/h4-16,18,24H,17H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQZDJBSIDBENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2,3-dimethoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6027665.png)
![1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B6027687.png)
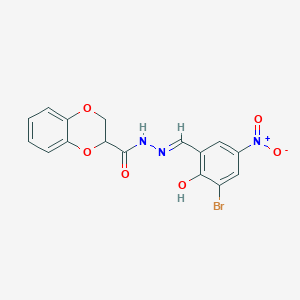
![ethyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6027699.png)
![1-(2-methoxyphenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B6027700.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(3-isoxazolylmethyl)-2-piperazinyl]ethanol](/img/structure/B6027705.png)
![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6027720.png)
![N-[4-({2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B6027723.png)
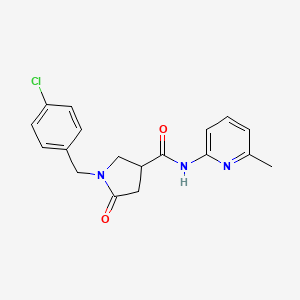
![ethyl 1-[(6-methyl-2-pyridinyl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B6027734.png)
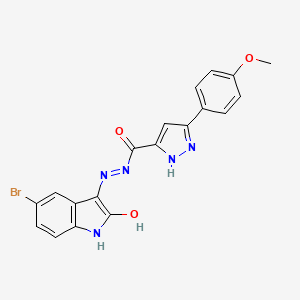
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-6-methylnicotinamide](/img/structure/B6027740.png)
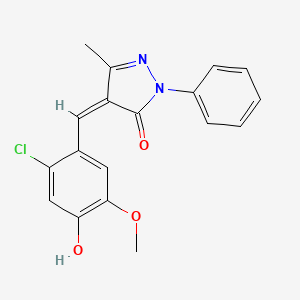
![2-(1-(2-fluorobenzyl)-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6027751.png)